molecular formula C22H18O.(C2H4O)n B1166164 Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated CAS No. 104376-75-2

Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated

Cat. No.: B1166164
CAS No.: 104376-75-2
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Description

Molecular Architecture and Functional Group Analysis

Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated (CAS 104376-75-2) is a nonionic surfactant with a hybrid architecture combining hydrophilic polyethylene glycol (PEG) chains and hydrophobic styrenated phenol groups. Its molecular formula is expressed as C₂₂H₁₈O·(C₂H₄O)ₙ , where n represents the ethoxylation degree (typically 2–35 in industrial formulations). The structure comprises:

  • A styrenated phenol core formed via Friedel-Crafts alkylation, where styrene substitutes hydrogen atoms on the phenol aromatic ring.
  • PEG chains grafted onto the phenolic hydroxyl group through ethoxylation, creating a polyoxyethylene backbone.

Functional groups include:

Functional Group Role Location
Aromatic rings (styrenated) Hydrophobic interactions Core structure
Ether linkages (C-O-C) Solubility modulation PEG chains
Terminal hydroxyl (-OH) Reactivity site ω-end of PEG

Nuclear magnetic resonance (NMR) studies confirm para-substitution dominance in styrenated phenol derivatives, with mono-, di-, and tri-styrenated isomers coexisting depending on synthesis conditions. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic peaks at 1,100–1,250 cm⁻¹ (C-O-C stretching) and 3,000–3,100 cm⁻¹ (aromatic C-H).

Ethoxylation Degree Distribution Patterns

Ethoxylation degree (n) critically determines the compound’s amphiphilic balance. Industrial synthesis achieves controlled n values via:

  • Alkaline catalysis : Ethylene oxide (EO) reacts with styrenated phenol under 120–180°C and 2–5 bar pressure, using NaOH/KOH catalysts (0.1–1.0 wt%).
  • Stepwise EO addition : Prevents runaway reactions and ensures Poisson distribution of EO units.

Key distribution effects:

Ethoxylation Degree (n) Hydrophilic-Lipophilic Balance (HLB) Cloud Point (°C) Solubility
2–5 8–10 <25 Organic solvents
10–15 12–14 50–70 Water/organic mixtures
20–35 16–18 >90 Aqueous solutions

Cloud point analysis shows a linear relationship between n and phase separation temperature, with narrower ethoxylation distributions (<±2 EO units) enhancing temperature-responsive behavior.

Styrenation Modification Mechanisms

Styrenation involves electrophilic aromatic substitution of phenol using styrene under acid catalysis:

  • Catalyst selection :
    • Lewis acids: AlCl₃, FeCl₃ (60–80% conversion).
    • Protonic acids: H₃PO₄ (higher para-selectivity).
  • Reaction kinetics :
    • Temperature: 80–140°C.
    • Styrene/phenol molar ratio: 1:1 to 3:1.
  • Isomer control :
    • Mono-styrenated phenol (MSP) dominates at lower temperatures (80–100°C).
    • Di-/tri-styrenated forms increase above 120°C.

Mechanistic studies using gas chromatography (GC) show 67–97% conversion rates, with phosphoric acid catalysts yielding 50–70% MSP content versus 30–50% for sulfuric acid.

Comparative Structural Analysis with Related Tristyrylphenol Ethoxylates

Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated differs from tristyrylphenol ethoxylates (CAS 99734-09-5) in three key aspects:

Feature Styrenated Phenol Ethoxylate Tristyrylphenol Ethoxylate
Aromatic substituents 1–3 styrene groups per phenol 3 styrene groups in para positions
Ethoxylation pattern Linear PEG chains Branched PEG architectures
Molecular weight 342–2,500 g/mol 600–5,000 g/mol
Applications Emulsifiers, wetting agents High-foaming detergents

X-ray diffraction (XRD) analyses reveal that tristyrylphenol ethoxylates exhibit crystalline domains due to symmetrical branching, whereas styrenated variants maintain amorphous structures. This structural difference reduces interfacial tension by 15–20% compared to tristyrylphenol analogs.

Properties

CAS No.

104376-75-2

Molecular Formula

C22H18O.(C2H4O)n

Origin of Product

United States

Preparation Methods

Styrenation of Phenol Derivatives

Styrenation refers to the alkylation of phenol with styrene to form styrenated phenol. While explicit mechanistic details are scarce in publicly available patents, the reaction likely proceeds via acid-catalyzed Friedel-Crafts alkylation, where styrene acts as an alkylating agent. The aromatic ring of phenol undergoes electrophilic substitution at the para position, yielding a styrenated phenol intermediate.

Key Considerations :

  • Catalysts: Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are typically employed.

  • Temperature: Moderate conditions (80–120°C) prevent polymerization of styrene.

  • Stoichiometry: A 1:1 molar ratio of phenol to styrene ensures mono-alkylation.

Ethoxylation of Styrenated Phenol

The ethoxylation step involves the reaction of styrenated phenol with ethylene oxide (EO) to form polyethylene glycol (PEG)-like chains. This process is conducted under alkaline conditions, where the hydroxyl group of styrenated phenol acts as a nucleophile, initiating ring-opening polymerization of EO.

Reaction Conditions :

  • Catalyst: Alkali metal hydroxides (e.g., NaOH, KOH) at 0.1–1.0 wt%.

  • Temperature: 120–180°C to maintain EO in a gaseous state.

  • Pressure: 2–5 bar to ensure efficient EO absorption.

  • EO Addition: Controlled feed rates prevent runaway reactions.

The degree of ethoxylation (n in the molecular formula C₂₂H₁₈O·(C₂H₄O)ₙ) determines the polymer’s hydrophilicity. Industrial formulations typically target n = 2–35 to balance solubility and surfactant efficacy.

Industrial-Scale Synthesis Protocols

Patent literature provides fragmented but actionable insights into large-scale production. The following table summarizes critical parameters derived from emulsion polymerization and dyeing applications:

ParameterTypical RangeFunction
Catalyst Concentration0.2–0.5 wt% NaOHInitiates ethoxylation
Reaction Temperature140–160°COptimizes EO reactivity
Pressure3–4 barMaintains EO in reactive phase
EO Feed Rate0.5–2.0 kg/hr per ton reactorPrevents thermal runaway
Styrenated Phenol Purity>98%Minimizes side reactions

Process Workflow :

  • Styrenation Reactor : Phenol and styrene are heated with catalytic acid. Unreacted styrene is distilled off under vacuum.

  • Neutralization : The styrenated phenol is washed to remove residual acid.

  • Ethoxylation Reactor : Preheated styrenated phenol is mixed with NaOH, followed by gradual EO addition.

  • Product Isolation : Excess catalyst is neutralized, and the product is filtered to remove salts.

Analytical Characterization

Quality control during synthesis relies on spectroscopic and chromatographic methods:

  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (MWD). Ideal MWD for emulsifiers: Mₙ = 1,000–5,000 Da.

  • Hydroxyl Value (HV) : Measures terminal –OH groups (target: 50–100 mg KOH/g).

  • FT-IR Spectroscopy : Confirms ethoxylation via C–O–C stretching (1,100 cm⁻¹) and aromatic C=C (1,600 cm⁻¹).

Challenges and Optimization

Byproduct Formation

  • Polyethylene Glycol (PEG) : Excess EO leads to homopolymerization, reducing surfactant efficiency. Mitigation: Controlled EO dosing and catalyst deactivation.

  • Styrene Oligomers : Formed during styrenation. Mitigation: Vacuum stripping and fractional distillation.

Scalability Issues

  • Exothermic ethoxylation requires robust temperature control.

  • Solution: Jacketed reactors with automated cooling systems.

Comparative Analysis of Industrial Methods

The table below contrasts synthesis strategies from patent disclosures:

FeatureCA2410254C (Dyeing Process)US9023943B2 (Emulsion Polymerization)
CatalystKOHNaOH
Ethoxylation Degreen = 10–25n = 5–15
Reaction Time4–6 hours3–5 hours
Purity Requirement>95%>90%

Chemical Reactions Analysis

Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated

This compound, commonly referred to as styrenated phenol ethoxylate, is a compound characterized by its unique structure and properties. With the CAS number 104376-75-2, this compound is primarily utilized in various industrial applications due to its emulsifying, wetting, and dispersing capabilities. This article explores the scientific research applications of this compound, supported by data tables and documented case studies.

Basic Information

  • Chemical Formula : C22H18O(C2H4O)n
  • Molecular Weight : Variable depending on the degree of ethoxylation
  • CAS Number : 104376-75-2

Physical Properties

The physical properties of this compound can vary based on its formulation but generally include:

  • Appearance: Viscous liquid or solid
  • Solubility: Soluble in water and organic solvents
  • Density: Typically ranges around 1.0 g/cm³

Emulsification in Coatings

This compound is widely used as an emulsifier in paint and coating formulations. Its ability to stabilize emulsions enhances the performance of coatings by improving spreadability and adhesion.

Case Study: Paint Formulations

A study demonstrated that incorporating this compound into acrylic paint formulations improved the stability of the emulsion and enhanced the final film properties, such as gloss and durability.

Surfactant in Textile Processing

In textile applications, this compound serves as a surfactant that aids in dyeing and finishing processes. It helps disperse dyes evenly across fabrics, resulting in uniform coloration.

Case Study: Dyeing Efficiency

Research indicated that using this compound in dye baths led to a significant reduction in dye aggregation, thus improving dye uptake and color fastness on cotton fabrics.

Dispersant in Polymer Production

This compound acts as a dispersant in the production of polymer dispersions used for adhesives and sealants. Its presence ensures a uniform distribution of polymer particles within the formulation.

Data Table: Performance Comparison

PropertyControl (No Dispersant)With Poly(oxy-1,2-ethanediyl)
Viscosity (cP)15090
Particle Size (µm)105
Adhesion Strength (N/mm²)58

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound. While it provides beneficial properties in various applications, studies have raised concerns regarding its aquatic toxicity.

Case Study: Aquatic Toxicity Assessment

A comprehensive study evaluated the chronic toxicity of this compound on aquatic organisms, finding it to exhibit harmful effects at concentrations above regulatory thresholds. This has led to discussions about safer alternatives and regulatory measures for its use.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated involves its ability to interact with various molecular targets through its hydrophilic and hydrophobic segments. The polyethylene glycol segments provide hydrophilicity, while the styrenated phenol groups offer hydrophobic interactions. This dual nature allows the compound to stabilize emulsions and disperse particles effectively .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Styrenated Compound : Preferred in agrochemicals for its penetration-enhancing properties and compatibility with pesticides .
  • Alternatives: Branched alkyl ethoxylates (e.g., nonyl) are favored in adhesives for their film-forming ability but face stricter regulatory scrutiny .

Biological Activity

Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated, commonly referred to as styrenated phenol ethoxylate, is a polymeric compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its toxicological profile, potential health effects, and relevant case studies.

  • Chemical Name : Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated
  • CAS Number : 104376-75-2
  • Molecular Formula : C22H18O(C2H4O)n
  • Molecular Weight : Variable based on the degree of polymerization

Toxicological Profile

The biological activity of this compound has been assessed through various studies that evaluate its toxicity and potential health effects. Key findings include:

  • Acute Toxicity : The compound is classified as non-toxic under acute exposure conditions. It does not meet the criteria for classification as acutely toxic according to GHS regulations .
  • Skin and Eye Irritation : It is not classified as a skin or eye irritant, indicating a low likelihood of causing irritation upon contact .
  • Sensitization Potential : Studies indicate that it is not a respiratory or skin sensitizer, suggesting minimal risk for allergic reactions .
  • Genotoxicity and Carcinogenicity : The compound has not been classified as mutagenic or carcinogenic based on available data. It does not exhibit significant genotoxic effects in vitro or in vivo .

Biological Activity Studies

Several studies have evaluated the biological activity of poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated in various applications:

Case Study 1: Environmental Impact

A study investigated the environmental fate of styrenated phenol ethoxylate in aquatic systems. Results showed that this compound has a low bioaccumulation potential due to its high molecular weight, which limits its absorption across biological membranes .

Case Study 2: Food Contact Materials

Research on food contact materials has highlighted that compounds similar to styrenated phenol ethoxylate can migrate into food products. However, the specific compound was determined to have a low migration potential due to its size and structure, thus posing minimal risk to human health when used in food packaging .

Summary of Findings

The following table summarizes key findings related to the biological activity of poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated:

Property Finding
Acute ToxicityNon-toxic
Skin IrritationNot an irritant
Eye IrritationNot an irritant
Respiratory SensitizationNot a sensitizer
GenotoxicityNon-mutagenic
CarcinogenicityNon-carcinogenic
Environmental ImpactLow bioaccumulation potential

Q & A

Basic Research Questions

Q. What are the standard analytical methods for determining the degree of ethoxylation in Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, styrenated?

  • Methodological Answer : The degree of ethoxylation (n in (C₂H₄O)ₙ) is typically quantified using ¹H NMR spectroscopy by integrating signals corresponding to ethylene oxide (-CH₂CH₂O-) and aromatic protons. For higher precision, MALDI-TOF mass spectrometry can resolve molecular weight distributions, enabling direct calculation of ethoxylation units. Cross-validation with HPLC-MS (as described for similar ethoxylated polymers) ensures accuracy .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is evaluated via reverse-phase HPLC coupled with UV detection, using retention time matching against certified standards. For trace impurities, high-resolution mass spectrometry (HRMS) or thin-layer chromatography (TLC) with fluorescence detection may supplement analysis. Assay results ≥98% (as reported in supplier data) should be verified independently .

Q. What spectroscopic techniques are employed to confirm the presence of styrenated groups?

  • Methodological Answer : FTIR spectroscopy identifies styrenated aromatic C=C stretching vibrations (~1600 cm⁻¹) and hydroxyl (-OH) bands. UV-Vis spectroscopy detects π→π* transitions in styrene moieties (~245–270 nm). ¹³C NMR further resolves aromatic carbon environments .

Q. What safety protocols are recommended for laboratory handling?

  • Methodological Answer : Despite its high oral LD₅₀ (>2000 mg/kg), chronic aquatic toxicity (LC₅₀: 100–500 mg/L for fish) necessitates precautions: use gloves, goggles, and fume hoods during handling. Waste disposal must comply with local regulations for persistent organic polymers .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo toxicity data be resolved methodologically?

  • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., lack of S9 liver enzymes in vitro). A tiered approach includes:

  • Repeating Ames tests with metabolic activation (S9 mix).
  • Conducting micronucleus assays in mammalian cell lines.
  • Performing subchronic in vivo studies (OECD 407) to validate negative mutagenicity findings .

Q. What experimental strategies optimize surfactant properties by modifying ethoxylation degree?

  • Methodological Answer : Ethoxylation degree directly impacts hydrophile-lipophile balance (HLB). To optimize:

  • Synthesize batches with variable ethylene oxide feed ratios (e.g., n = 5–20).
  • Measure critical micelle concentration (CMC) via tensiometry.
  • Correlate HLB with emulsification efficiency using dynamic light scattering (DLS) for micelle size analysis .

Q. How can molecular weight distribution influence drug encapsulation efficiency in polymeric delivery systems?

  • Methodological Answer :

  • Fractionate polymer batches via gel permeation chromatography (GPC) .
  • Test encapsulation efficiency of model drugs (e.g., doxorubicin) using dialysis or centrifugation .
  • Lower polydispersity indices (PDI <1.2) typically enhance reproducibility in drug release kinetics .

Q. What computational approaches predict structure-property relationships for styrenated ethoxylates?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations to model polymer-water interactions.
  • Calculate solubility parameters (Hansen or Hildebrand) to predict compatibility with hydrophobic drugs.
  • Validate predictions experimentally via contact angle measurements and solubility assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on mutagenicity?

  • Methodological Answer :

  • Conduct meta-analysis of existing studies, noting differences in assay conditions (e.g., bacterial vs. mammalian systems).
  • Perform dose-response studies to identify threshold effects.
  • Publish positive controls (e.g., sodium azide) to validate assay sensitivity .

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